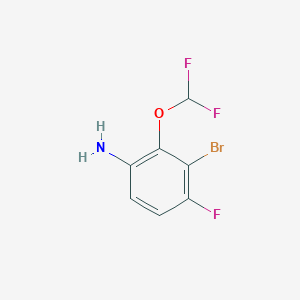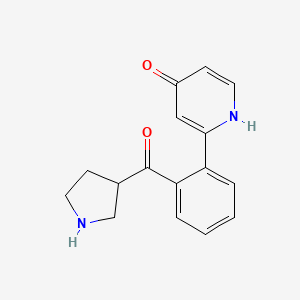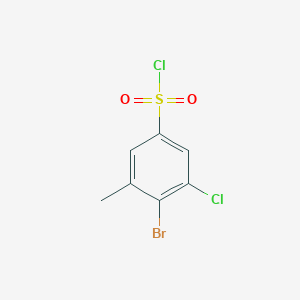
4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5BrCl2O2S and a molecular weight of 303.99 g/mol . This compound is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine, chlorine, and methyl groups. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-3-chloro-5-methylbenzene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as recrystallization or distillation to obtain the desired purity of the product.
Chemical Reactions Analysis
4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group (SO2Cl) is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation and Reduction:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield a sulfonamide, while hydrolysis would produce a sulfonic acid.
Scientific Research Applications
4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamides, which are important intermediates in pharmaceuticals and agrochemicals.
Biology: This compound can be used to modify biological molecules, such as proteins, by introducing sulfonyl groups, which can alter their properties and functions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound. For example, in biological systems, it can react with nucleophilic amino acid residues in proteins, leading to modifications that can affect protein function .
Comparison with Similar Compounds
4-Bromo-3-chloro-5-methylbenzenesulfonyl chloride can be compared with other similar compounds, such as:
4-Bromo-3-methylbenzenesulfonyl chloride: This compound lacks the chlorine substituent and has slightly different reactivity and applications.
4-(Bromomethyl)benzenesulfonyl chloride: This compound has a bromomethyl group instead of a bromochloro-methyl group, leading to different chemical properties and uses.
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: The presence of a trifluoromethyl group significantly alters the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C7H5BrCl2O2S |
|---|---|
Molecular Weight |
303.99 g/mol |
IUPAC Name |
4-bromo-3-chloro-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrCl2O2S/c1-4-2-5(13(10,11)12)3-6(9)7(4)8/h2-3H,1H3 |
InChI Key |
GDKWEELELDHMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


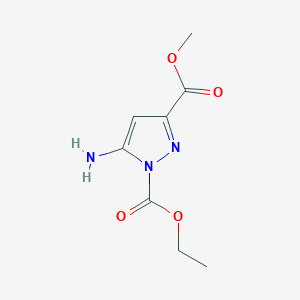

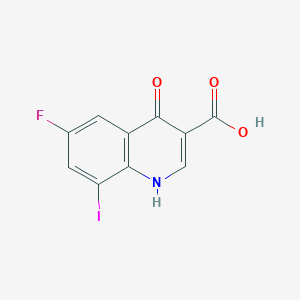
![2,5-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12854236.png)

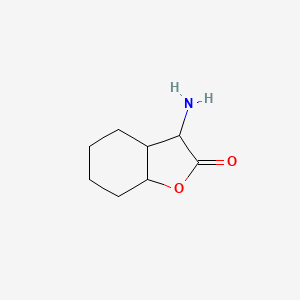
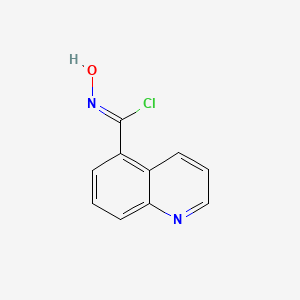
![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)
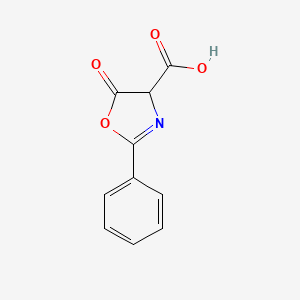

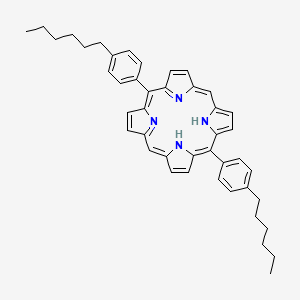
![2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12854283.png)
